1-(2-Nitroethyl)-2-naphthol

Catalog No.
S1522983
CAS No.
96853-41-7
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Nitroethyl)-2-naphthol

CAS Number

96853-41-7

Product Name

1-(2-Nitroethyl)-2-naphthol

IUPAC Name

1-(2-nitroethyl)naphthalen-2-ol

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-6,14H,7-8H2

InChI Key

KPBFKBMFARSVIH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2CC[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC[N+](=O)[O-])O

1-(2-Nitroethyl)-2-naphthol (CAS: 96853-41-7) is a highly specialized bifunctional naphthalene derivative characterized by a hydroxyl group at the 2-position and a nitroethyl chain at the 1-position. In procurement and advanced materials research, it is primarily valued as a persistent, reversible photoacid and as a high-value synthetic intermediate for complex naphthylamine derivatives. Unlike conventional aromatic alcohols, this compound leverages the slow proton transfer rates of its nitroalkane moiety to decouple excited-state deprotonation from ground-state reprotonation. This structural feature allows it to generate exceptionally long-lived pH jumps in aqueous media upon light excitation. Furthermore, its nitro group serves as a versatile handle for reduction or electrophilic substitution, making it a critical building block for researchers developing photoresponsive materials, light-driven catalysts, and targeted pharmacological agents [1].

Substituting 1-(2-nitroethyl)-2-naphthol with generic 2-naphthol or standard merocyanine photoacids fundamentally compromises both temporal control in photochemical applications and synthetic efficiency. While 2-naphthol exhibits photoacidity, its conjugated base undergoes diffusion-controlled reprotonation in nanoseconds, rendering it useless for sustaining the long-lived pH gradients required to drive downstream acid-catalyzed reactions. Conversely, while some complex 'super' photoacids achieve larger pH drops, they often suffer from severe hydrolytic instability or irreversible proton release in aqueous environments. In synthetic workflows, attempting to build the 1-(2-aminoethyl) motif by starting from unsubstituted 2-naphthol requires complex, low-yield multi-step alkylation and amination sequences that are prone to over-alkylation and poor regioselectivity. Procuring the pre-functionalized 1-(2-nitroethyl)-2-naphthol bypasses these kinetic and synthetic bottlenecks, ensuring reproducible photo-switching and streamlined access to downstream amine derivatives[1].

Reprotonation Kinetics and pH-Jump Persistence

The defining procurement advantage of 1-(2-nitroethyl)-2-naphthol is its ability to sustain a photo-induced pH jump for nearly one second in aqueous solutions. Upon nanosecond pulsed laser excitation, the molecule undergoes rapid excited-state deprotonation to yield a carbanion. The ground-state reprotonation of this carbanion is approximately 1,000,000 times slower than that of the standard 2-naphtholate anion. While 2-naphtholate reprotonation is diffusion-controlled and occurs in nanoseconds to microseconds, 1-(2-nitroethyl)-2-naphthol maintains the acidic environment for ~1 second. This massive kinetic delay decouples the proton release from the recovery phase, allowing the generated protons to establish acid-base equilibria with other species in the irradiated volume [1].

Evidence DimensionGround-state reprotonation half-life
Target Compound Data~1 second
Comparator Or Baseline2-Naphthol (nanoseconds to microseconds)
Quantified Difference10^6-fold slower reprotonation (1 million times longer pH jump)
ConditionsAqueous solution, pulsed laser excitation (e.g., 355 nm)

Enables the creation of extremely long-lived, reversible pH jumps for driving acid-catalyzed reactions without continuous irradiation.

Aqueous Formulation Compatibility and Reversibility

Many 'super' photoacids that achieve large pH drops suffer from irreversible proton release or rapid hydrolytic degradation in pure water, necessitating the use of aprotic co-solvents like DMSO. 1-(2-Nitroethyl)-2-naphthol overcomes this formulation barrier by maintaining fully reversible acid-base equilibria directly in aqueous solutions. The structural integration of the nitroalkane moiety ensures that the proton transfer process can be maintained under continuous irradiation and fully reversed in the dark without degrading the compound [1].

Evidence DimensionReversible pH-jump stability in water
Target Compound DataFully reversible and stable in 100% aqueous media
Comparator Or BaselineStandard 'super' photoacids (often irreversible or hydrolytically unstable in pure water)
Quantified DifferenceMaintains reversible function without organic co-solvents
ConditionsAqueous solution under continuous or pulsed irradiation

Allows researchers to formulate light-driven acid-base switches directly in biological or purely aqueous media without relying on organic co-solvents.

Excited-State Acidity Differential (ΔpKa)

For a photoacid to be practically useful, it must be stable and neutral in the dark but highly acidic under illumination. 1-(2-nitroethyl)-2-naphthol exhibits a ground-state pKa of >8, ensuring it remains predominantly protonated and stable in neutral aqueous solutions. Upon electronic excitation, its excited-state pKa (pKa*) drops to <2. This >6 unit differential drives the rapid, nanosecond-scale release of protons to the solvent. Compared to baseline photoacids that either lack the necessary ground-state stability or fail to achieve a sufficiently low pKa* to drive bulk pH changes, this compound provides a robust and reversible on/off switch for proton concentration [1].

Evidence DimensionAcidity differential (ΔpKa = pKa - pKa*)
Target Compound DataGround-state pKa > 8; Excited-state pKa* < 2 (ΔpKa > 6)
Comparator Or BaselineIdealized stable photoacid requirements (pKa > 8, pKa* < 2)
Quantified Difference>6 pH unit drop upon excitation
ConditionsAqueous media under UV/Vis laser irradiation

Provides a massive >6 unit pH drop upon laser excitation, acting as a 'super' photoacid while maintaining a stable neutral ground state.

Precursor Suitability for 1-(2-Aminoethyl)-2-naphthol Synthesis

In synthetic chemistry, 1-(2-nitroethyl)-2-naphthol serves as a highly efficient, pre-functionalized precursor for 1-(2-aminoethyl)-2-naphthol derivatives. The nitro group can be cleanly reduced to a primary amine using standard reducing agents. Procuring this exact nitroethyl compound bypasses the need to perform challenging multi-step syntheses starting from 2-naphthol—such as formylation followed by Henry reaction, or direct aminoalkylation which often suffers from poor yields and polyalkylation. By starting with the nitroethyl derivative, chemists achieve higher overall yields and greater purity of the target aminoethyl naphthols, which are critical motifs in pharmacology and ligand design [1].

Evidence DimensionSynthetic steps to 1-(2-aminoethyl)-2-naphthol
Target Compound Data1 step (direct reduction)
Comparator Or Baseline2-Naphthol (3+ steps: formylation, Henry reaction, reduction)
Quantified DifferenceElimination of 2+ synthetic steps and associated yield losses
ConditionsStandard laboratory reduction protocols

Procuring the pre-functionalized nitroethyl compound streamlines the synthesis of complex biogenic amine analogs and ligands, minimizing yield losses from multi-step sequences.

Light-Driven Acid-Catalyzed Reaction Control

Directly leveraging its 10^6-fold slower reprotonation kinetics, this compound provides the necessary kinetic profile for researchers designing systems where acid-catalyzed reactions must be triggered by a short laser pulse and sustained in the irradiated volume without continuous light exposure [1].

Spatiotemporal pH-Switching in Aqueous Media

Due to its >6 unit pKa differential and excellent aqueous reversibility, it is highly suited for creating photoresponsive materials, microfluidic pH gradients, and targeted proton-delivery systems where long-lived, reversible acidification is required in pure water[1].

Synthesis of Biologically Active Naphthylamines

Because it bypasses multi-step alkylation issues, it serves as a direct, high-yield procurement starting material for synthesizing 1-(2-aminoethyl)-2-naphthol derivatives via simple nitro reduction. These derivatives are widely used in pharmacological screening, toxicology studies, and the development of novel biogenic amine analogs [1].

XLogP3

2.9

Dates

Last modified: 02-18-2024

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